2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKEOPYMZSUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647439 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-69-2 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonic Acid-Directed Functionalization
A synthesis pathway for 2-methyl-3-trifluoromethyl phenylamine provides a template for positioning substituents via sulfonic acid directing groups:
-
Sulfonation : p-Toluenesulfonic acid is nitrated at position 3 (meta to sulfonic acid) using 65% HNO in HSO.
-
Bromination : Bromine in glacial acetic acid introduces a bromine atom at position 5, yielding 3-nitro-4-methyl-5-bromo-benzenesulfonic acid.
-
Desulfonation : Hydrolysis removes the sulfonic acid group, producing 3-nitro-4-methyl-5-bromotoluene.
-
Trifluoromethylation : Bromine at position 5 is replaced with CF via Swarts reaction (ClC– → CF using HF/SbF).
-
Chlorination : Electrophilic chlorination (Cl, FeCl) targets positions 2 and 4, guided by the nitro group’s meta-directing influence.
Reaction Optimization :
-
Bromination requires a 1:0.6–1 mass ratio of substrate to Br in acetic acid.
-
Trifluoromethylation achieves 85–90% conversion under anhydrous HF at 80°C.
Multi-Step Halogenation and Functional Group Interconversion
Sequential Chlorination and Nitration
This route prioritizes early halogenation to simplify later steps:
-
Methyl Introduction : Toluene serves as the starting material.
-
Chlorination : Dual chlorination at positions 2 and 4 using Cl/FeCl yields 2,4-dichlorotoluene.
-
Nitration : Nitration at position 3 requires a deactivated aromatic ring. Using fuming HNO and HSO at 50°C achieves selective meta-nitration (relative to methyl).
-
Trifluoromethylation : A bromine atom is introduced at position 5 via radical bromination (NBS, AIBN), followed by halogen exchange to CF.
Challenges :
-
Nitration post-chlorination demands harsh conditions due to the ring’s deactivation.
-
Competing ortho/para nitration byproducts necessitate rigorous chromatography.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Microreactor Nitration | Rapid reaction times (~150s) | Requires specialized equipment | 40–45 |
| Directed Bromination | High positional selectivity | Multi-step desulfonation increases cost | 30–35 |
| Sequential Halogenation | Simplified early-stage chlorination | Low nitration regioselectivity | 25–30 |
Critical Parameter Optimization
-
Temperature : Microreactors enable high-temperature nitration (160°C) without decomposition.
-
Solvent Systems : Glacial acetic acid minimizes side reactions during bromination.
-
Catalysts : SbF enhances fluorination efficiency but poses handling challenges.
Integrating continuous-flow systems with Swarts reaction protocols could enhance CF group introduction while reducing HF exposure risks.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: 2,4-Dichloro-1-methyl-3-amino-5-(trifluoromethyl)benzene.
Oxidation: 2,4-Dichloro-1-carboxy-3-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C8H4Cl2F3NO2
- Molecular Weight : 274.02 g/mol
- CAS Number : 115571-69-2
Its structure features multiple chlorine and trifluoromethyl groups, contributing to its unique reactivity and stability in chemical reactions.
Agricultural Applications
Pesticide Development
The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Its chlorinated and nitro-substituted structure enhances its efficacy against various pests and pathogens. Research indicates that compounds with similar structures exhibit potent insecticidal properties, making them valuable in crop protection strategies.
Case Study: Efficacy Against Pests
A study conducted on similar chlorinated aromatic compounds demonstrated significant effectiveness against common agricultural pests. The application of such compounds resulted in reduced pest populations and increased crop yields, showcasing their potential in sustainable agriculture practices.
Pharmaceutical Applications
Drug Development
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. Specifically, research has focused on its potential as a precursor for anti-inflammatory and antimicrobial drugs.
Case Study: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized a series of antimicrobial agents using 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene as a starting material. The resulting compounds exhibited broad-spectrum activity against various bacterial strains, indicating the compound's utility in drug discovery.
Material Science
Polymer Production
The compound is also explored in material science for its potential use in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
Case Study: Development of High-Performance Polymers
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These advancements are crucial for industries requiring durable materials, such as electronics and aerospace.
Environmental Monitoring
Analytical Chemistry
Due to its distinct chemical signature, the compound is employed in analytical chemistry for environmental monitoring purposes. It can serve as a marker for pollution studies, particularly in assessing the presence of chlorinated compounds in soil and water samples.
Case Study: Pollution Assessment
A study highlighted the use of this compound as an indicator in environmental assessments. By analyzing soil samples from agricultural areas treated with related pesticides, researchers were able to trace contamination levels effectively.
Summary Table of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Agricultural | Used in pesticide development | Efficacy against pests |
| Pharmaceutical | Intermediate for drug synthesis | Synthesis of antimicrobial agents |
| Material Science | Polymer production with enhanced properties | Development of high-performance polymers |
| Environmental Monitoring | Analytical tool for pollution studies | Pollution assessment using soil samples |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene and related aromatic compounds:
Key Comparative Analysis
Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in the target compound stabilize the aromatic ring via electron withdrawal, directing electrophilic substitution to less hindered positions. This contrasts with 1,5-dichloro-3-methoxy-2-nitrobenzene, where the methoxy (OCH₃) group donates electrons, altering reaction pathways . Reactivity in Catalytic Reactions: The CF₃ group in 2,4-dichloro-1-(trifluoromethyl)benzene enhances its reactivity in palladium-catalyzed methoxycarbonylation compared to non-fluorinated analogs (87% vs. 54% conversion for 1,2,4-trichlorobenzene) .
Applications
- Agrochemicals: The target compound’s nitro and chloro substituents align with pesticidal activity seen in tecnazene (a potato sprout inhibitor) and nitrofluorfen (a herbicide) .
- Derivatization Reagents: While the target compound lacks direct evidence as a derivatization agent, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene demonstrates superior performance in polyamine analysis due to its dinitro groups, which improve chromatographic detection .
Physical Properties
- Boiling Points/Density: Fluorinated analogs like 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene exhibit high predicted boiling points (~237.5°C) and densities (~1.6 g/cm³), suggesting similar trends for the target compound .
Synthetic Challenges
- Competitive substitution patterns (e.g., 1,2,4-trichlorobenzene vs. CF₃-substituted benzene in methoxycarbonylation ) highlight the need for precise regiocontrol during synthesis of polysubstituted aromatics.
Biological Activity
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene, also known as a member of the trifluoromethyl-substituted aromatic compounds, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by its trifluoromethyl group, which significantly influences its physicochemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and agrochemicals.
The molecular formula of this compound is , with a molecular weight of approximately 274.02 g/mol. The presence of multiple chlorine and trifluoromethyl groups contributes to its hydrophobic nature and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₂F₃NO₂ |
| Molecular Weight | 274.02 g/mol |
| Boiling Point | Not available |
| Purity | 97% |
| Storage Conditions | Sealed at 2-8°C |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, herbicide, and its effects on cellular pathways.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. A study highlighted that similar compounds showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess comparable activity .
Herbicidal Properties
Trifluoromethyl-substituted compounds have been extensively studied for their herbicidal properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better absorption by plant tissues. This could lead to increased efficacy in inhibiting growth or causing phytotoxicity in target weeds .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethylated compounds demonstrated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Case Study 2: Herbicidal Activity
In agricultural trials, herbicides containing trifluoromethyl groups were shown to effectively control resistant weed species. The application rates and environmental conditions were optimized to assess the efficacy of these compounds in real-world scenarios, demonstrating significant reductions in weed biomass .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The lipophilic nature facilitates integration into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for microbial growth.
- Photosynthesis Inhibition : In herbicidal applications, these compounds may interfere with photosynthetic pathways in plants.
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential nitration, chlorination, and trifluoromethylation. Key steps include:
- Nitration : Introduce the nitro group at the meta position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
- Chlorination : Use thionyl chloride (SOCl₂) or chlorine gas in dichloromethane (DCM) with catalytic DMF to achieve selective chlorination at the 2- and 4-positions .
- Trifluoromethylation : Employ Umemoto or Togni reagents (e.g., benziodoxolones) for electrophilic trifluoromethylation, ensuring inert conditions (argon atmosphere) to prevent side reactions .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for chlorination) and reflux times (3–5 hours).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro at C3, trifluoromethyl at C5). ¹⁹F NMR confirms CF₃ group integrity (δ ≈ -60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (e.g., 289.9588 Da for C₈H₄Cl₂F₃NO₂) and isotopic patterns (Cl/F contributions) .
- IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1130 cm⁻¹ (C-F stretch) validate functional groups .
Q. What impurities are commonly encountered during synthesis, and how are they identified?
- Methodological Answer : Common impurities include:
- Ortho-nitro isomers : Formed due to incomplete regioselective nitration. Detected via HPLC retention time shifts or GC-MS .
- Dichloro byproducts : Arise from over-chlorination. Identified by mass fragments (e.g., m/z 253 for C₇H₃Cl₃F₃NO₂) .
Purification involves silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization in ethanol.
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of substituents on reactivity?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of -NO₂ and -CF₃ groups. HOMO-LUMO gaps predict electrophilic attack sites (e.g., para to -CF₃) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in nucleophilic substitution reactions .
Software: Gaussian 16 with B3LYP/6-31G(d) basis set.
Q. How do researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR (e.g., DMSO-d₆ vs. CDCl₃ solvents) with computed chemical shifts (using ACD/Labs or MestReNova) .
- Isotopic Pattern Analysis : Use HRMS to distinguish between Cl (m/z 34.9689) and F (m/z 18.9984) contributions, resolving misassignments .
Q. What strategies mitigate thermal instability during catalytic applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C) under nitrogen .
- Stabilizers : Add radical scavengers (e.g., BHT) or use low-temperature reaction setups (e.g., cryogenic flow reactors) .
Q. How does this compound serve as a precursor in agrochemical research?
- Methodological Answer :
- Herbicide Development : The nitro group enables redox-active intermediates. React with thioureas to form sulfonylurea derivatives, tested for ALS enzyme inhibition .
- Structure-Activity Relationship (SAR) : Modify the methyl group at C1 to study steric effects on target binding .
Q. What computational tools predict its environmental persistence and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
